
6-Fluoro-1-methyl-1H-benzimidazol-5-amine
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Overview
Description
6-Fluoro-1-methyl-1H-benzimidazol-5-amine is a heterocyclic compound with the molecular formula C8H8FN3. This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of a fluorine atom and a methyl group in its structure makes it a unique derivative of benzimidazole, potentially enhancing its biological activity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-methyl-1H-benzimidazol-5-amine typically involves the condensation of o-phenylenediamine with a fluorinated aldehyde or ketone under acidic conditions. One common method includes the reaction of 4-fluoro-2-nitroaniline with methylamine, followed by reduction and cyclization to form the benzimidazole ring . The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-1-methyl-1H-benzimidazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce nitro groups or other reducible functionalities.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with amine or hydroxyl groups.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
6-Fluoro-1-methyl-1H-benzimidazol-5-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions
Mechanism of Action
The mechanism of action of 6-Fluoro-1-methyl-1H-benzimidazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells . The presence of the fluorine atom enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1H-Benzimidazol-5-amine: Lacks the fluorine and methyl groups, resulting in different biological activity.
6-Fluoro-1H-benzimidazol-5-amine: Similar structure but without the methyl group.
1-Methyl-1H-benzimidazol-5-amine: Similar structure but without the fluorine atom.
Uniqueness
6-Fluoro-1-methyl-1H-benzimidazol-5-amine is unique due to the presence of both fluorine and methyl groups, which enhance its biological activity and stability. The fluorine atom increases its lipophilicity and membrane permeability, while the methyl group can improve its metabolic stability .
Properties
Molecular Formula |
C8H8FN3 |
---|---|
Molecular Weight |
165.17 g/mol |
IUPAC Name |
6-fluoro-1-methylbenzimidazol-5-amine |
InChI |
InChI=1S/C8H8FN3/c1-12-4-11-7-3-6(10)5(9)2-8(7)12/h2-4H,10H2,1H3 |
InChI Key |
DZCDJAMXOQNQPC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C=C(C(=C2)N)F |
Origin of Product |
United States |
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